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Introduction
Organoid technology has emerged as a powerful tool in disease modeling and drug discovery,

providing a three-dimensional in vitro system that recapitulates the complex architecture and

function of human organs. When combined with targeted therapeutic strategies such as RNA

splicing modulation, organoids offer an unparalleled platform to investigate disease

mechanisms and evaluate novel drug candidates in a patient-specific manner. This document

provides detailed application notes and protocols for the use of RNA Splicing Modulator 2 (a

representative small molecule splicing modifier) in organoid models of Spinal Muscular Atrophy

(SMA) and Cystic Fibrosis (CF).

SMA is a devastating neurodegenerative disease caused by insufficient levels of the Survival

Motor Neuron (SMN) protein due to a loss-of-function mutation in the SMN1 gene. A

paralogous gene, SMN2, can produce a small amount of functional SMN protein, but its pre-

mRNA is predominantly spliced to an unstable, truncated form. RNA splicing modulators, such

as Risdiplam and Branaplam (LMI070), are designed to correct the splicing of SMN2 pre-

mRNA, thereby increasing the production of full-length, functional SMN protein.

Cystic Fibrosis is another genetic disorder where splicing defects can lead to disease. It is

caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.

Certain mutations introduce premature termination codons or affect splicing, leading to non-
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functional or absent CFTR protein. RNA splicing modulators are being explored to correct these

splicing defects and restore CFTR function.

These protocols and notes are intended to guide researchers in the application of RNA splicing

modulators to relevant organoid models to assess their therapeutic potential.

Data Presentation: Efficacy of RNA Splicing
Modulators in Organoid Models
The following tables summarize the quantitative data on the effects of RNA splicing modulators

in spinal cord and intestinal organoid models.

Table 1: Efficacy of Risdiplam-like Compound in Spinal Muscular Atrophy (SMA) Spinal Cord

Organoids

Parameter
Control
Organoids

SMA
Organoids
(Untreated)

SMA
Organoids +
Risdiplam-like
Compound

Citation

SMN2 Splicing

Full-length SMN2

/ Δ7 SMN2 Ratio
N/A Low

Restored

balance
[1]

Gene Expression

Disease-affected

Genes
Baseline Altered

At least 15% of

genes modified
[1]

Pathological

Indicators

Cellular &

Molecular

Alterations

Normal
Marked

alterations
Reversed [1]

Motor Neuron

Degeneration
Minimal

Overt

degeneration
Prevented [2][3]
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Table 2: Functional Restoration of CFTR in Cystic Fibrosis (CF) Intestinal Organoids

Parameter
Wild-Type
Organoids

CF Organoids
(Untreated)

CF Organoids
+ Splicing
Modulator
(e.g., CaNDY)

Citation

Forskolin-

Induced Swelling

(FIS)

Significant

Swelling

Diminished or

absent swelling

Rescued

swelling
[4]

CFTR Protein

CFTR

Expression
Normal

Incorrectly

translated

Rescued

expression
[4]

CFTR Trafficking Normal Defective
Rescued

trafficking
[4]

CFTR Channel

Activity
Normal Defective Rescued activity [4]

Signaling Pathways and Experimental Workflows
Signaling Pathway: SMN2 Pre-mRNA Splicing
Modulation
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Caption: Mechanism of SMN2 pre-mRNA splicing modulation.
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Experimental Workflow: Testing RNA Splicing
Modulators in Organoid Models

I. Model Generation & Treatment

II. Downstream Analysis

Patient-derived
iPSCs

Organoid Generation
(e.g., Spinal Cord or Intestinal)

Organoid Maturation

Treatment with RNA
Splicing Modulator 2

RNA Extraction Protein Lysate
Preparation Functional Assays Immunofluorescence

and Imaging

RT-qPCR for
Splicing Isoforms

Data Analysis
& Interpretation

Quantitative
Analysis

Western Blot for
Protein Levels
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Caption: General workflow for testing splicing modulators.

Experimental Protocols
Protocol 1: Generation and Maintenance of Human
Spinal Cord Organoids from iPSCs
This protocol is adapted from published methods for generating spinal cord organoids.

Materials:

Human induced pluripotent stem cells (iPSCs)

AggreWell™800 plates

STEMdiff™ Spinal Cord Organoid Differentiation Kit

DMEM/F12 with GlutaMAX

Neurobasal Medium

B-27 Supplement

N-2 Supplement

Recombinant human BDNF, GDNF, and NT-3

CHIR99021

SB431542

Retinoic Acid

Sonic Hedgehog (SHH) agonist (e.g., SAG)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b12398235?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


iPSC Culture: Maintain human iPSCs on a suitable matrix in mTeSR1 or a similar

maintenance medium.

Organoid Formation (Day 0-6):

Dissociate iPSCs to a single-cell suspension.

Seed cells into AggreWell™800 plates in STEMdiff™ Spinal Cord Organoid Differentiation

Medium containing CHIR99021 and SB431542 to form embryoid bodies (EBs).

Culture for 6 days, performing daily half-media changes.

Neural Induction and Patterning (Day 7-20):

Transfer the EBs to low-attachment plates.

Culture in a neural induction medium supplemented with Retinoic Acid and a SHH agonist

to pattern the organoids towards a spinal cord fate.

Maturation (Day 21 onwards):

Switch to a maturation medium (e.g., Neurobasal medium with B-27, N-2, BDNF, GDNF,

and NT-3).

Continue suspension culture for several weeks to months for further maturation and

development of neuronal subtypes, including motor neurons.

Protocol 2: Treatment of Spinal Cord Organoids with
RNA Splicing Modulator 2
Materials:

Mature spinal cord organoids

RNA Splicing Modulator 2 (e.g., Risdiplam-like compound) dissolved in a suitable solvent

(e.g., DMSO)

Organoid maturation medium

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b12398235?utm_src=pdf-body
https://www.benchchem.com/product/b12398235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Preparation of Dosing Medium: Prepare fresh maturation medium containing the desired

concentration of the RNA splicing modulator. A dose-response curve is recommended to

determine the optimal concentration. For a Risdiplam-like compound, concentrations in the

nanomolar to low micromolar range can be tested.

Treatment:

Transfer individual or small groups of organoids to a new low-attachment plate.

Replace the existing medium with the dosing medium.

A suggested treatment duration is bi-daily media changes for up to 80 days to mimic early

developmental stages.[1] Shorter treatment durations (e.g., 7-14 days) can also be used

for initial screening.

Include a vehicle control (medium with the same concentration of solvent as the drug-

treated wells).

Monitoring: Regularly monitor the organoids for morphological changes, signs of toxicity, and

overall health.

Protocol 3: Forskolin-Induced Swelling (FIS) Assay in
Intestinal Organoids
This assay is a functional readout of CFTR channel activity.

Materials:

Human intestinal organoids cultured in Matrigel®

Krebs-Ringer bicarbonate buffer (KBR)

Forskolin (10 mM stock in DMSO)

CFTR inhibitors (e.g., CFTRinh-172) as a negative control
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Brightfield microscope with live-cell imaging capabilities

Procedure:

Organoid Plating: Plate intestinal organoids in Matrigel® in a 96-well plate and culture until

they form a lumen.

Assay Preparation:

Remove the culture medium and wash the wells with pre-warmed KBR buffer.

Add fresh KBR buffer to the wells and allow them to equilibrate at 37°C for 30 minutes.

For inhibitor controls, add the CFTR inhibitor at this stage and incubate for 3 hours.

Forskolin Treatment and Imaging:

Capture a baseline image (t=0) of the organoids.

Add forskolin to a final concentration of 10 µM.

Immediately begin time-lapse imaging, capturing images every 10-15 minutes for 80-120

minutes.

Data Analysis:

Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the

organoids at each time point.

Normalize the area at each time point to the area at t=0.

Plot the normalized area versus time to generate swelling curves. The area under the

curve (AUC) can be calculated as a quantitative measure of CFTR function.

Protocol 4: Analysis of SMN2 Splicing by RT-qPCR
Materials:

Treated and untreated organoids
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RNA extraction kit (e.g., RNeasy Mini Kit)

Reverse transcription kit

qPCR master mix

Primers specific for full-length SMN2 and Δ7 SMN2

Procedure:

RNA Extraction:

Harvest organoids and extract total RNA using a commercial kit according to the

manufacturer's instructions.

cDNA Synthesis:

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR:

Perform qPCR using primers that specifically amplify the full-length and Δ7 isoforms of

SMN2.

Use a housekeeping gene (e.g., GAPDH) for normalization.

Calculate the relative expression of each isoform using the ΔΔCt method. The ratio of full-

length to Δ7 SMN2 can then be determined.

Protocol 5: Immunofluorescence Staining of Motor
Neurons in Spinal Cord Organoids
Materials:

Fixed organoids (4% paraformaldehyde)

Blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)
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Primary antibodies (e.g., anti-SMI-32 or anti-ChAT for motor neurons)

Fluorophore-conjugated secondary antibodies

DAPI for nuclear counterstaining

Confocal microscope

Procedure:

Fixation and Permeabilization:

Fix organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.

Wash with PBS.

Permeabilize with a buffer containing Triton X-100.

Blocking and Staining:

Block non-specific antibody binding with blocking buffer for at least 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash with PBS.

Incubate with fluorophore-conjugated secondary antibodies for 2 hours at room

temperature.

Counterstain with DAPI.

Imaging:

Mount the organoids and image using a confocal microscope to visualize the presence

and morphology of motor neurons.

Conclusion
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The use of RNA splicing modulator 2 in patient-derived organoid models provides a robust

and clinically relevant platform for preclinical drug evaluation. The protocols outlined in this

document offer a comprehensive guide for researchers to investigate the efficacy of these

compounds in correcting splicing defects and restoring cellular function in models of SMA and

CF. The quantitative nature of the assays described allows for a thorough assessment of

therapeutic potential, paving the way for the development of novel treatments for these

debilitating genetic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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